molecular formula C11H11ClN2O2 B3151343 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 70974-23-1

3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B3151343
CAS RN: 70974-23-1
M. Wt: 238.67 g/mol
InChI Key: RLAOTBYZHSLMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione , also known by its chemical formula C11H12ClN3O, is a fascinating organic compound. Its molecular structure features an intricate arrangement of functional groups, with the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring being a defining feature .


Molecular Structure Analysis

The overall geometry of the molecule is largely planar but slightly kinked, resulting in a dihedral angle between the planes of the benzene rings on either side of the molecule. The compound crystallizes in the orthorhombic crystal system, exhibiting C–H⋯N intermolecular interactions and π–π stacking .

Scientific Research Applications

Enzyme Inhibition and Molecular Modeling

A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, focusing on their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The research found that certain phenyl moieties, such as 3,4-dimethylphenyl, are effective for chymase inhibition. Molecular modeling studies provided insights into the interactions of these compounds with the enzyme's active site, illustrating the potential of these derivatives for cardiovascular drug development (Niwata et al., 1997).

Hypoglycemic Activity

Kashif et al. (2008) synthesized arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones and discovered their role in stimulating insulin release. This indicates potential applications in managing diabetes, particularly in the development of novel hypoglycemic agents (Kashif et al., 2008).

Polymer Synthesis and Thermal Properties

Kaczmarek, Chylińska, and Ziegler-Borowska (2012) explored the synthesis of novel polymers based on poly(hydantoin-methyl-p-styrene) incorporating 5,5-dimethylimidazolidine-2,4-dione. They found that these polymers exhibit enhanced thermal stability, suggesting potential applications in materials science, especially in areas requiring thermally stable polymers (Kaczmarek et al., 2012).

Antibacterial Nanofibers

Maddah (2016) reported the synthesis of 3-poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers with significant antibacterial properties. These nanofibers demonstrate effectiveness against common bacteria like Staphylococcus aureus and Escherichia coli, suggesting their use in water purification and antibacterial applications (Maddah, 2016).

Antitubercular Activity

Samala et al. (2014) conducted a study on 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione and its analogues to establish a structure-activity relationship. They found certain compounds to be effective against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis (Samala et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAOTBYZHSLMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991279
Record name 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70974-23-1
Record name Hydantoin, 3-(p-chlorophenyl)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.